3-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

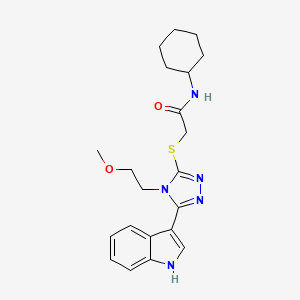

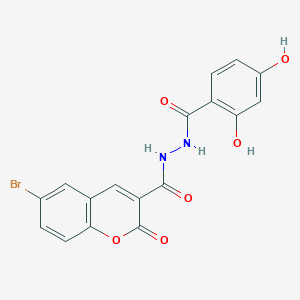

The compound "3-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide" is a chemical entity that appears to be related to a class of compounds with potential biological activity. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds with related structures and potential biological activities. For instance, compounds with thiazole moieties and benzamide linkages are frequently explored for their pharmacological properties, such as the inhibition of stearoyl-CoA desaturase-1 (SCD-1), which is a target for metabolic diseases .

Synthesis Analysis

The synthesis of related thiazole-containing compounds often involves multicomponent reactions, as seen in the synthesis of 1,3-thiazole derivatives using crosslinked sulfonated polyacrylamide (Cross-PAA-SO3H) tethered to nano-Fe3O4 as a catalyst . This method provides an atom-economical and straightforward route to synthesize thiazoles, which could potentially be applied to the synthesis of "3-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide" by adapting the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazole-containing compounds is characterized by the presence of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen. The thiazole ring is often substituted with various functional groups that can modulate the compound's biological activity. For example, the presence of a methoxy group on the phenyl ring, as seen in the compound from paper , could affect the molecule's binding affinity to biological targets.

Chemical Reactions Analysis

The chemical reactivity of thiazole compounds can be influenced by the substituents attached to the thiazole ring. For instance, the presence of an ethylsulfonyl group could introduce sites for potential chemical reactions, such as sulfonation or alkylation. The benzamide moiety could also participate in various chemical transformations, potentially leading to the formation of amides or other related structures .

Physical and Chemical Properties Analysis

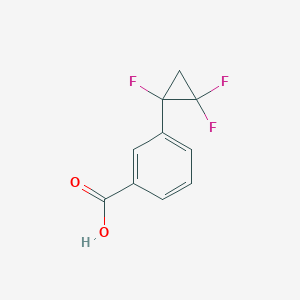

The physical and chemical properties of thiazole-containing benzamides are influenced by their molecular structure. The presence of polar functional groups like sulfonamides and ethers can impact the solubility of these compounds in different solvents, which is crucial for their biological evaluation. The electronic properties of the substituents can also affect the compound's stability and reactivity. For example, the introduction of electron-withdrawing groups such as trifluoromethyl can enhance the compound's metabolic stability, as seen in the SCD-1 inhibitor from paper .

Scientific Research Applications

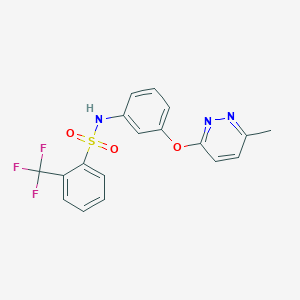

Cardiac Electrophysiological Activity

The compound exhibits potential as a selective class III agent in cardiac electrophysiology. Studies show its potency in in vitro Purkinje fiber assays, suggesting its role in modulating cardiac rhythm and potentially treating arrhythmias (Morgan et al., 1990).

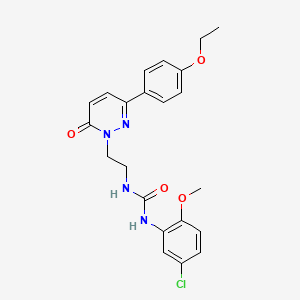

Anticancer Activity

Derivatives of this compound have shown significant anticancer activity against various cancer cell lines. Research indicates moderate to excellent activity compared to reference drugs, highlighting its potential in cancer treatment (Ravinaik et al., 2021).

Antimicrobial and Antifungal Properties

These derivatives have been evaluated for their efficacy as antimicrobials in vitro. Several compounds demonstrated significant antibacterial and antifungal activity, suggesting their use in treating microbial infections (Priya et al., 2006).

Supramolecular Gelators

N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior. This research is crucial in understanding the role of non-covalent interactions in gelation, which has implications in drug delivery and material science (Yadav & Ballabh, 2020).

Potential Antimalarial and COVID-19 Drug

Investigations into the reactivity of sulfonamide derivatives suggest their potential as antimalarial agents. Additionally, some compounds showed promise in combating COVID-19, demonstrating versatility in addressing different diseases (Fahim & Ismael, 2021).

PI3K Inhibitors and Anticancer Agents

The derivatives have been proposed as novel PI3K inhibitors and anticancer agents. Their antiproliferative activities against various human cancer cell lines highlight their potential in cancer therapy (Shao et al., 2014).

properties

IUPAC Name |

3-ethylsulfonyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S2/c1-3-27(23,24)16-6-4-5-14(11-16)18(22)21-19-20-17(12-26-19)13-7-9-15(25-2)10-8-13/h4-12H,3H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKVQSKYTBEWAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[Cyano-(2-fluorophenyl)methyl]-2-(3-methoxyphenyl)sulfanylacetamide](/img/structure/B3000926.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B3000933.png)

![N-(2-(4-(2-(o-tolyloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B3000934.png)

![3-Chloro-2-(3,4-dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B3000938.png)

![N-(3,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3000939.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide](/img/structure/B3000944.png)

![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3000945.png)